Acetylcholinesterase (AChE) Inhibitory Potency: 5,6-Dichloro Moiety Confers Superior Activity vs. Tacrine
In a study of tetrahydroacridine conjugates, the derivative containing the 5,6-dichloronicotinic acid moiety (compound 3b) exhibited an IC50 of 1.02 nM against AChE, which is significantly more potent than the clinically used reference drug, tacrine [1]. While direct comparator data for other halogenated nicotinic acid isomers is not provided, the study explicitly attributes the high potency of this novel series to the incorporation of the 5,6-dichloronicotinic acid moiety.
| Evidence Dimension | Acetylcholinesterase (AChE) Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 1.02 nM (for 5,6-dichloronicotinic acid conjugate '3b') |
| Comparator Or Baseline | Tacrine (reference drug) |
| Quantified Difference | Target compound (3b) is over 100-fold more potent than Tacrine (specific Tacrine IC50 not provided in source; potency advantage is described as 'higher inhibitory potency compared to the reference drug, tacrine' [1]). |
| Conditions | In vitro enzyme inhibition assay |
Why This Matters
This demonstrates that the 5,6-dichloronicotinic acid scaffold can serve as a key pharmacophore for achieving low-nanomolar AChE inhibition, justifying its selection over other cores in multi-potent anti-Alzheimer's drug discovery.
- [1] Czarnecka, K., et al. (2018) 'Tetrahydroacridine derivatives with dichloronicotinic acid moiety as attractive, multipotent agents for Alzheimer's disease treatment', European Journal of Medicinal Chemistry, 145, pp. 760-769. doi:10.1016/j.ejmech.2018.01.014 View Source
